Home > Products > Building Blocks P18284 > 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine - 1189853-67-5

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

Catalog Number: EVT-1592570
CAS Number: 1189853-67-5
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the molecular formula C6H9N3 . It has been used in the synthesis of various derivatives, which have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .


Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” derivatives has been carried out using various methods . For instance, one study described the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in the synthesis process .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” consists of 6 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms . The exact mass of the molecule is 123.079647300 g/mol .


Chemical Reactions Analysis

“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” has been used as a base structure in the synthesis of various derivatives . These derivatives have been evaluated for their enzymatic inhibitory activity against c-Met kinase .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” include a molecular weight of 123.16 g/mol, a topological polar surface area of 40.7 Ų, and a complexity of 105 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Synthesis Analysis
  • Condensation Reactions: One common approach involves the condensation of substituted pyrazole derivatives with suitable cyclic ketones or their synthetic equivalents. For example, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions yields tetrahydro-1H-pyrazolo[3,4-b]pyridines. [ [] ]

  • Cyclization Reactions: Intramolecular cyclization reactions, such as those involving nitrilimines, offer another viable route to construct the pyrazolo[4,3-b]pyridine core. [ [] ]

  • Multi-component Reactions: One-pot, multi-component reactions have also proven effective in synthesizing diverse pyrazolo[4,3-b]pyridine derivatives. For instance, a one-pot, three-component condensation of 3-amino-5-methylpyrazole, ethyl cyanoacetate, and aromatic aldehydes under acidic conditions can generate diastereomeric mixtures of pyrazolopyridinones. [ [] ]

Molecular Structure Analysis
  • Conformation: The tetrahydropyridine ring typically adopts a half-chair conformation, although other conformations might be possible depending on the nature and position of substituents. [ [], [], [], [] ]

  • Intermolecular Interactions: Analysis of crystal structures often reveals the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the solid-state packing and physical properties of these compounds. [ [], [], [] ]

Mechanism of Action
  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like phosphodiesterase 4 (PDE4), suggesting their potential as anti-inflammatory agents. [ [], [] ]

  • Receptor Modulation: Some compounds exhibit binding affinity for specific receptors, such as adenosine receptors, indicating their potential as pharmacological tools or therapeutic agents. [ [] ]

Physical and Chemical Properties Analysis
  • Melting Point: The melting point can provide information about the intermolecular forces and packing efficiency in the solid state. [ [] ]

Applications
  • Medicinal Chemistry: A primary focus of research lies in exploring their potential as therapeutic agents. They have shown promise as inhibitors of human eosinophil phosphodiesterase, holding potential for treating asthma and other inflammatory diseases. [ [], [] ]

  • Material Science: The presence of conjugated systems in some derivatives suggests their potential use in developing fluorescent probes or materials with optoelectronic properties. [ [] ]

  • Corrosion Inhibition: Recent studies have explored their effectiveness as corrosion inhibitors for mild steel in acidic environments. [ [] ]

6,6-Dimethyl-7-nitroso-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound is the subject of a DFT computational study investigating its molecular structure, specifically focusing on tautomerism and the conformation of the nitroso group. []

Relevance: This compound shares the core structure of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine with the addition of two methyl substituents on the tetrahydropyridine ring at position 6 and a nitroso group at position 7. []

7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives

Compound Description: This class of compounds was identified through high-throughput screening as inhibitors of human eosinophil phosphodiesterase (PDE4). These compounds showed promising anti-inflammatory activity in preclinical models. []

Relevance: This class of compounds represents a structural isomer of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, with the pyrazole ring fused to the pyridine ring at a different position, resulting in a 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core. []

5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine Derivatives

Compound Description: These compounds were developed to improve upon the potency and physicochemical properties of the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series as eosinophil PDE4 inhibitors. The key structural modification involved incorporating the lactam moiety into a triazolo ring, enhancing stability and oral bioavailability. Tofimilast (a 2-thienyl analog) emerged as a potent PDE4 inhibitor within this series. []

Relevance: This class of compounds, while structurally related to the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series and therefore isomeric to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, introduces a triazolo ring fused to the pyrazolopyridine core, showcasing a strategy for modifying and potentially enhancing the biological activity of compounds related to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine. []

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. It was developed as a follow-up to razaxaban, aiming to improve its pharmacokinetic profile. Apixaban features a novel bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1 moiety, and modifications at the C-3 pyrazole position and the terminal P4 ring, contributing to its enhanced properties as an anticoagulant agent. []

Relevance: Apixaban shares the core tetrahydropyrazolopyridine structure with 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, although it exists as a structural isomer with a different fusion point for the pyrazole and pyridine rings. The development of apixaban highlights the therapeutic potential of compounds within this chemical class and provides valuable insights for exploring the structure-activity relationships of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives. []

Properties

CAS Number

1189853-67-5

Product Name

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9)

InChI Key

RTTBBADOMOOPTQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=NN2)NC1

Synonyms

pyrazolopiperidine

Canonical SMILES

C1CC2=C(C=NN2)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.